Calystegine B2

描述

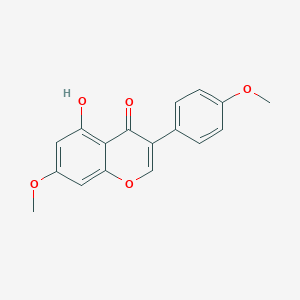

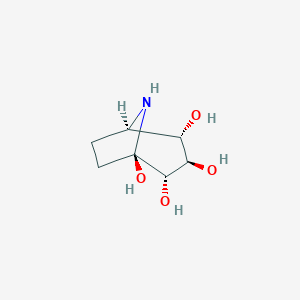

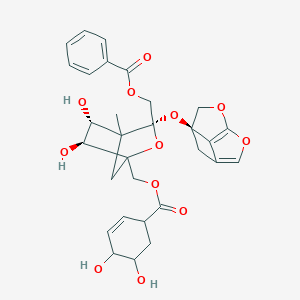

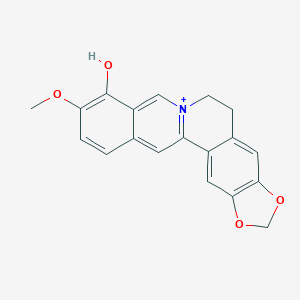

Calystegine B2 is a type of tropane alkaloid . Tropane alkaloids are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .

Synthesis Analysis

The synthesis of Calystegine B2 involves a key step in which cycloheptanone is constructed via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide . This aldehyde is obtained by the Stork olefination of another aldehyde, which is derived from carbohydrate starting materials .Molecular Structure Analysis

The molecular structure of Calystegine B2 is C7H13NO4 . It belongs to the class of organic compounds known as tropane alkaloids .Chemical Reactions Analysis

The key step in the synthesis of Calystegine B2 and its C-2 epimer calystegine B3 is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis

Calystegine B2 has a molecular weight of 175.18 g/mol and a chemical formula of C7H13NO4 .科学研究应用

生物活性及构效关系

Calystegine B2,一种多羟基诺环烷生物碱,表现出多样的生物活性。研究表明它在根际生态中起作用,作为土壤微生物的营养来源并作为糖苷酶抑制剂。它的生物活性,包括根瘤菌的分解代谢、糖苷酶抑制和化感作用,与它的化学结构和立体化学密切相关 (Goldmann 等人,1996)。

对哺乳动物肝脏糖苷酶的影响

Calystegine B2 已在各种可食用水果和蔬菜中被发现,并且是哺乳动物肝脏糖苷酶的重要抑制剂。它存在于马铃薯和茄子等常见食物中,并且对糖苷酶有很强的抑制作用,这突出了对人类健康的影响,尤其是在大量食用这些植物时 (Asano 等人,1997)。

对人肠道 α-葡萄糖苷酶的抑制作用

从马铃薯中提取的 Calystegine B2 已被证明可以抑制人肠道 α-葡萄糖苷酶,这是一种对碳水化合物降解至关重要的酶。这种抑制作用表明在糖尿病治疗中具有潜在作用,因为抑制这些酶可以帮助在富含碳水化合物的膳食后管理血糖水平 (Jocković 等人,2013)。

戈谢氏病的药理伴侣效应

Calystegine B2 作为人溶酶体 β-葡萄糖脑苷脂酶的竞争性抑制剂,与戈谢氏病有关。分子对接研究揭示了其结合方向和与酶的相互作用,为潜在的治疗应用提供了见解 (Kato 等人,2014)。

水肿抑制和抗氧化特性

在曼陀罗提取物中发现的 Calystegine B2 已证明具有体内抗炎和抗氧化活性。这一发现支持了这些植物提取物在各种药用应用中的传统用途 (Bourebaba 等人,2016)。

糖苷酶抑制活性

从酸浆等植物中分离出的 Calystegine B2 显示出有效的糖苷酶抑制活性。这些活性对于理解 Calystegines 的生物学作用及其潜在治疗应用至关重要 (Asano 等人,1995)。

在马铃薯碳水化合物代谢中的作用

对碳水化合物代谢发生改变的转基因马铃薯的研究表明,Calystegine B2 水平对这些遗传修饰有反应。这一发现表明 Calystegine 生物合成与植物中碳水化合物的可利用性之间存在关系 (Richter 等人,2007)。

安全和危害

未来方向

Calystegines have been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . They reduce oxidative/ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway . This suggests potential future directions for the use of Calystegine B2 in the treatment of conditions related to hyperglycaemia .

属性

IUPAC Name |

(1R,2S,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFBVZOJVHCEDO-IBISWUOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calystegine B2 | |

CAS RN |

127414-85-1 | |

| Record name | Calystegine B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B(2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calystegine B2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calystegine B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZN33KW88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Calystegine B2 interact with its target enzymes?

A1: Calystegine B2 acts as a potent competitive inhibitor of specific glycosidases, primarily α-galactosidase and β-glucosidase [, , , , ]. Its polyhydroxylated structure mimics the sugar moieties recognized by these enzymes, allowing it to bind to the active site and block substrate access [, ].

Q2: What is the molecular formula and weight of Calystegine B2?

A2: Calystegine B2 has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol.

Q3: Is there any spectroscopic data available for Calystegine B2?

A4: While the provided research excerpts do not delve into specific spectroscopic details, various techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to characterize Calystegine B2 [, ]. These techniques provide valuable information regarding its structure, stereochemistry, and purity.

Q4: How does Calystegine B2 perform under various conditions?

A4: The provided excerpts do not offer specific information on Calystegine B2's performance under different conditions (temperature, pH, etc.). Further investigation into its stability profile is necessary to determine its suitability for various applications.

Q5: Does Calystegine B2 possess any catalytic properties?

A6: Calystegine B2 is primarily recognized as a glycosidase inhibitor, not a catalyst. Its structure mimics the transition state of glycosidic bond hydrolysis, allowing it to bind tightly to the enzyme active site and prevent catalysis [, ].

Q6: Have computational methods been employed to study Calystegine B2?

A7: Yes, molecular docking studies have been conducted to understand the binding interactions of Calystegine B2 with target enzymes like α-glucosidases []. These simulations provide insights into the molecular basis of its inhibitory activity. Further research using computational tools like quantitative structure-activity relationship (QSAR) modeling can help predict the activity of Calystegine B2 analogs and guide the development of more potent and selective inhibitors [].

Q7: How do modifications to the Calystegine B2 structure affect its activity and selectivity?

A8: Research indicates that even minor structural modifications significantly impact Calystegine B2's inhibitory profile. For instance, N-methylation enhances α-galactosidase inhibition but reduces activity towards other glycosidases, highlighting a shift in selectivity []. Introducing a hydroxyl group at the C6exo position, as seen in Calystegine B1 and C1, generally boosts inhibition of β-glucosidase and β-galactosidase while diminishing activity against α-galactosidase []. These findings underscore the importance of SAR studies in tailoring the properties of Calystegine B2 analogs for specific therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

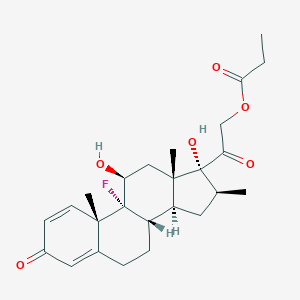

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)